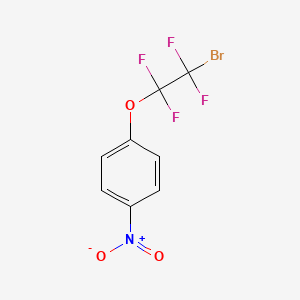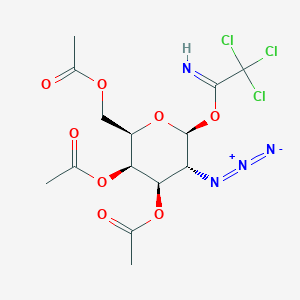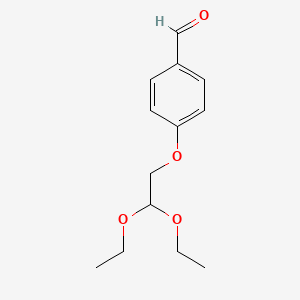
4-(2,2-Diethoxyethoxy)benzaldehyde
概要
説明
“4-(2,2-Diethoxyethoxy)benzaldehyde” is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.28 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of “this compound” involves the introduction of ethoxy groups to realize the conversion to aldehyde groups under acidic conditions . The synthesis strategy is based on the ligand and connects with chalcone in (2E,2′E)-3,3′-(1,3-phenylene)bis(1-(2,4-bis(2,2-diethoxyethoxy)phenyl)prop-2-en-1-one) .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with an aldehyde group and a 2,2-diethoxyethoxy group attached .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature .科学的研究の応用
Linkers in Solid Phase Organic Synthesis
4-(2,2-Diethoxyethoxy)benzaldehyde and related compounds have been explored as linkers in solid-phase organic synthesis. For instance, benzaldehyde derivatives like 4-hydroxybenzaldehyde have been used in reductive amination and converted into various secondary amides (Swayze, 1997).
Application in HPLC-UV Method Development
A derivative, 4-(diethylamino)benzaldehyde (DEAB), was used in the quantitative HPLC-UV analysis of methoxyamine (MX), a potential anti-cancer drug. This method involves the reaction of MX with DEAB under acidic conditions to form detectable derivatives, useful in pharmaceutical analysis (Liao et al., 2005).
Oxidation Kinetics and Mechanism Studies
The oxidation of various methoxy benzaldehydes, including derivatives similar to this compound, has been studied for understanding their reaction kinetics and mechanisms. These studies contribute to the broader knowledge of organic chemistry processes (Malik et al., 2016).
Synthesis of Terpyridinebenzaldehyde Isomers
Research has explored the synthesis of Terpyridinebenzaldehyde isomers using (diethoxymethyl)benzaldehyde as a starting material. This highlights the utility of such compounds in producing complex organic molecules (Jouaiti, 2021).
Enzyme Catalyzed Asymmetric C–C-bond Formation
In enzyme catalysis, benzaldehyde derivatives have been used for asymmetric synthesis of specific compounds. This application signifies the importance of these compounds in enzymatic reactions and potentially in pharmaceutical synthesis (Kühl et al., 2007).
Protection of Hydroxyl Groups in Organic Synthesis
Compounds such as this compound are used in the selective protection of hydroxyl groups in organic molecules, an important step in various synthetic pathways (Plourde & Spaetzel, 2002).
Safety and Hazards
特性
IUPAC Name |
4-(2,2-diethoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-7-5-11(9-14)6-8-12/h5-9,13H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGFCIGGIFIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596033 | |
| Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82964-41-8 | |
| Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


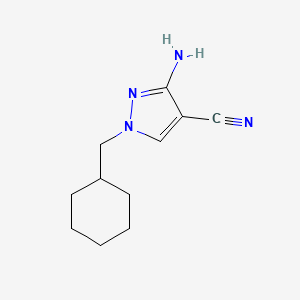

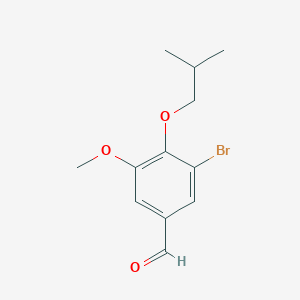

![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)
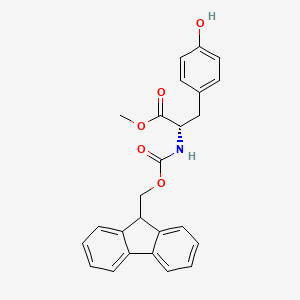


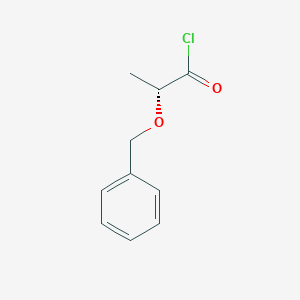

![8-Anilino-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid, ammonium sodium salt](/img/structure/B3156448.png)
